molecular formula C8H11NO2 B12053546 (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 202187-24-4

(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12053546
CAS No.: 202187-24-4
M. Wt: 153.18 g/mol
InChI Key: FCYFJGGJCJDCPB-WNJXEPBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chiral bicyclic amino acid. This compound is notable for its rigid bicyclic structure, which imparts unique stereochemical properties. It is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Functional Group Introduction: Amino and carboxylic acid groups are introduced through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Automated Processes: Employing automated synthesis and purification systems to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to verify the chemical identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its rigid structure and defined stereochemistry make it valuable for constructing stereochemically pure compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows researchers to investigate the effects of rigid bicyclic amino acids on protein stability and function.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its rigid structure contributes to the mechanical strength and stability of the resulting products.

Mechanism of Action

The mechanism of action of (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The rigid bicyclic structure ensures precise interactions with the target sites, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,4S)-3-(tert-Butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has a similar bicyclic structure but includes a tert-butoxycarbonyl protecting group.

    (1S,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound features a similar bicyclic framework with different functional groups.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: This ester derivative shares the bicyclic core structure.

Uniqueness

The uniqueness of (1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific stereochemistry and functional groups. The combination of an amino group and a carboxylic acid group in a rigid bicyclic framework provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

202187-24-4

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11)/t4-,5+,6+,7-/m0/s1

InChI Key

FCYFJGGJCJDCPB-WNJXEPBRSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)O)N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.